molecular formula C26H32N6O3 B12345201 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B12345201
M. Wt: 476.6 g/mol
InChI Key: HJHIQGHESOGOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzylpiperazine moiety, a phenoxypropyl group, and a methyl group attached to a tetrahydropurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution reaction where benzylpiperazine is introduced to the purine core.

    Attachment of the Phenoxypropyl Group: The phenoxypropyl group is attached via an alkylation reaction using suitable alkyl halides.

    Methylation: The final step involves the methylation of the purine core to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety or the phenoxypropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the purine core can influence enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 3-(adamantan-1-yl)-1-[(4-benzylpiperazin-1-yl)methyl]-4-[(E)-(2,6-difluorobenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C26H32N6O3

Molecular Weight

476.6 g/mol

IUPAC Name

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C26H32N6O3/c1-29-23-22(24(33)28-26(29)34)32(13-8-18-35-21-11-6-3-7-12-21)25(27-23)31-16-14-30(15-17-31)19-20-9-4-2-5-10-20/h2-7,9-12,22-23H,8,13-19H2,1H3,(H,28,33,34)

InChI Key

HJHIQGHESOGOAT-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCCOC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.